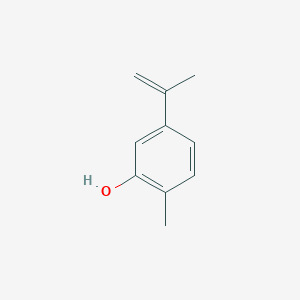
2-Methyl-5-(Prop-1-En-2-Yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the essential oils of various plants, such as thyme, oregano, and savory. This compound is known for its distinctive aromatic odor and is widely used for its antiseptic, antifungal, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-5-(Prop-1-En-2-Yl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often extracted from the essential oils of thyme and other plants. The extraction process involves steam distillation, followed by purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(Prop-1-En-2-Yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thymohydroquinone.
Reduction: It can be reduced to form dihydrothymol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.
Major Products Formed
Oxidation: Thymohydroquinone
Reduction: Dihydrothymol
Substitution: Various substituted derivatives, such as nitrothymol, sulfonated thymol, and halogenated thymol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(Prop-1-En-2-Yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: It is used in formulations for its antiseptic and anesthetic properties.
Industry: It is used in the production of perfumes, cosmetics, and food preservatives.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(Prop-1-En-2-Yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: A phenolic compound found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid with cooling and analgesic effects.
Uniqueness
2-Methyl-5-(Prop-1-En-2-Yl)phenol is unique due to its strong antimicrobial activity and its presence in a variety of essential oils. Its ability to disrupt microbial cell membranes and its antioxidant properties make it a valuable compound in both medicinal and industrial applications .
Eigenschaften
CAS-Nummer |
56423-47-3 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-methyl-5-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3 |
InChI-Schlüssel |
HHTWOMMSBMNRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


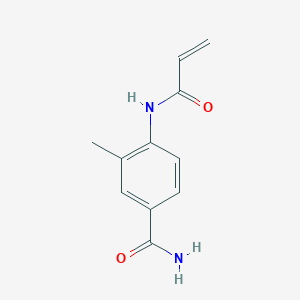
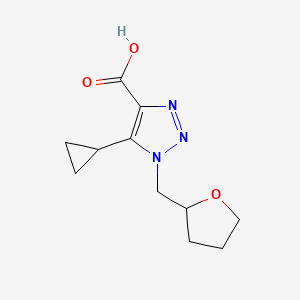
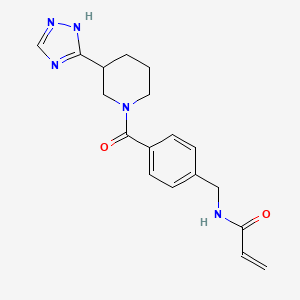
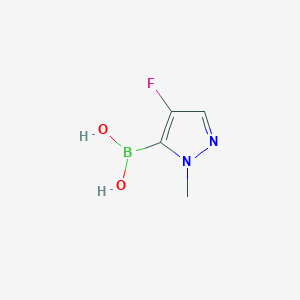
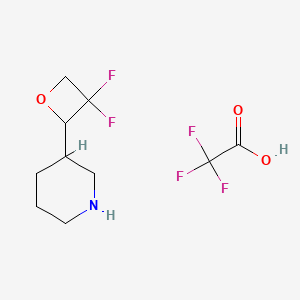
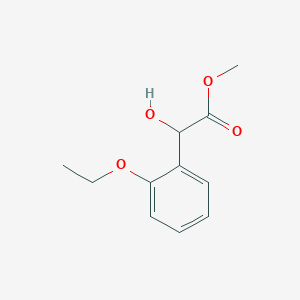
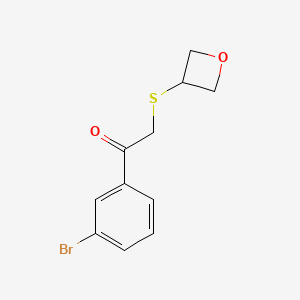
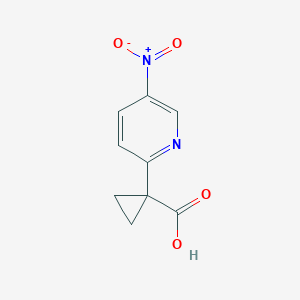
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
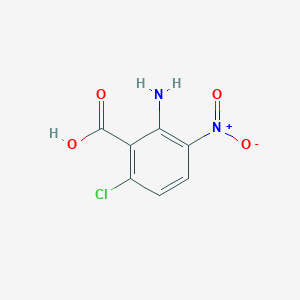
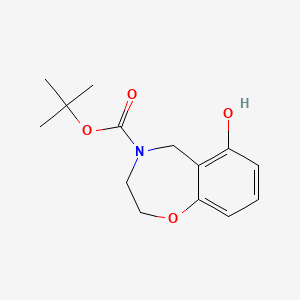
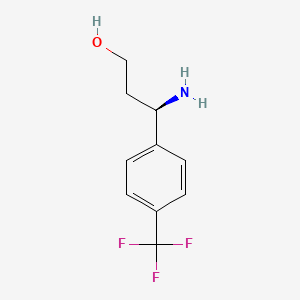
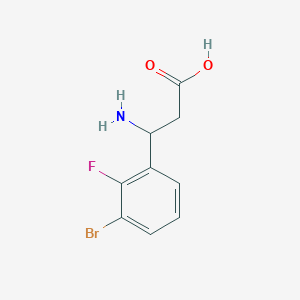
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
